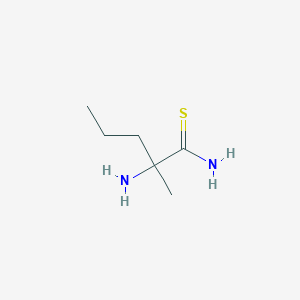
Tris(4-tert-butylphenyl)gallane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-(tert-butyl)phenyl)gallium is an organometallic compound that features a gallium atom coordinated to three 4-(tert-butyl)phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-(tert-butyl)phenyl)gallium typically involves the reaction of gallium trichloride with 4-(tert-butyl)phenylmagnesium bromide (Grignard reagent) under an inert atmosphere. The reaction proceeds as follows:
GaCl3+3C6H4(C(CH3)3)MgBr→Ga(C6H4(C(CH3)3))3+3MgBrCl
The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the Grignard reagent.
Industrial Production Methods
Industrial production of Tris(4-(tert-butyl)phenyl)gallium may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tris(4-(tert-butyl)phenyl)gallium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium(III) oxide and tert-butylbenzene derivatives.
Reduction: Reduction reactions can yield lower oxidation state gallium compounds.
Substitution: The phenyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
Oxidation: Gallium(III) oxide and tert-butylbenzene derivatives.
Reduction: Lower oxidation state gallium compounds.
Substitution: Various substituted gallium compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Tris(4-(tert-butyl)phenyl)gallium has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds and as a catalyst in organic reactions.
Materials Science:
Biology and Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent due to its unique properties.
Industry: Utilized in the production of high-purity gallium compounds for various industrial applications.
Mecanismo De Acción
The mechanism by which Tris(4-(tert-butyl)phenyl)gallium exerts its effects depends on the specific application. In catalysis, the compound may act as a Lewis acid, facilitating various chemical transformations. The molecular targets and pathways involved can vary, but typically involve coordination to substrates and activation of chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-(tert-butyl)phenyl)phosphate: Similar structure but with a phosphorus atom instead of gallium.
Tris(4-(tert-butyl)phenyl)amine: Contains a nitrogen atom in place of gallium.
Tris(4-(tert-butyl)phenyl)silane: Features a silicon atom instead of gallium.
Uniqueness
Tris(4-(tert-butyl)phenyl)gallium is unique due to the presence of the gallium atom, which imparts distinct chemical properties and reactivity compared to its phosphorus, nitrogen, and silicon analogs. This uniqueness makes it valuable for specific applications in catalysis and materials science.
Propiedades
Número CAS |
58447-98-6 |
|---|---|
Fórmula molecular |
C30H39Ga |
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
tris(4-tert-butylphenyl)gallane |
InChI |
InChI=1S/3C10H13.Ga/c3*1-10(2,3)9-7-5-4-6-8-9;/h3*5-8H,1-3H3; |
Clave InChI |
DFSBCHZSOZVINC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)

